Cas no 25369-42-0 (3-hydroxyquinoline-8-carboxylic acid)

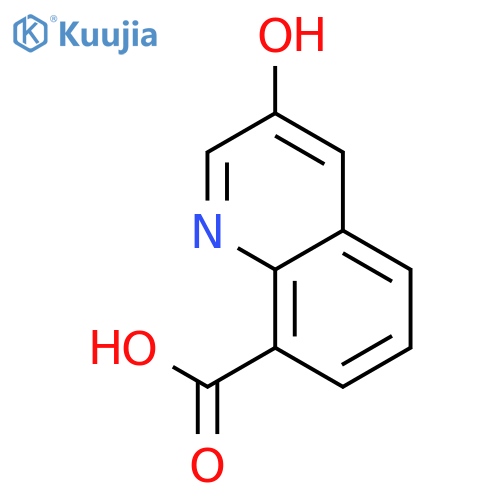

25369-42-0 structure

商品名:3-hydroxyquinoline-8-carboxylic acid

CAS番号:25369-42-0

MF:C10H7NO3

メガワット:189.167482614517

MDL:MFCD18417130

CID:1422551

PubChem ID:22148865

3-hydroxyquinoline-8-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 8-Quinolinecarboxylic acid, 3-hydroxy-

- 3-hydroxyquinoline-8-carboxylic acid

- 3-Hydroxy-8-quinolinecarboxylic acid

- AMY26172

- 3-hydroxyquinoline-8-carboxylicacid

- SCHEMBL368304

- AS-32828

- DB-228659

- CS-0139411

- DTXSID901290320

- AKOS025396492

- MFCD18417130

- 25369-42-0

- SB68563

-

- MDL: MFCD18417130

- インチ: InChI=1S/C10H7NO3/c12-7-4-6-2-1-3-8(10(13)14)9(6)11-5-7/h1-5,12H,(H,13,14)

- InChIKey: HOVFZWMFCBLANH-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=CC(=CN=C2C(=C1)C(=O)O)O

計算された属性

- せいみつぶんしりょう: 189.04261

- どういたいしつりょう: 189.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- PSA: 70.42

3-hydroxyquinoline-8-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2274-250MG |

3-hydroxyquinoline-8-carboxylic acid |

25369-42-0 | 95% | 250MG |

¥ 1,999.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2274-1G |

3-hydroxyquinoline-8-carboxylic acid |

25369-42-0 | 95% | 1g |

¥ 4,989.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2274-10G |

3-hydroxyquinoline-8-carboxylic acid |

25369-42-0 | 95% | 10g |

¥ 24,948.00 | 2023-04-04 | |

| Alichem | A189000671-1g |

3-Hydroxyquinoline-8-carboxylic acid |

25369-42-0 | 98% | 1g |

$1342.32 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1224348-1g |

3-Hydroxyquinoline-8-carboxylic acid |

25369-42-0 | 95% | 1g |

$1500 | 2024-06-03 | |

| Chemenu | CM223008-1g |

3-Hydroxyquinoline-8-carboxylic acid |

25369-42-0 | 95% | 1g |

$1396 | 2024-07-28 | |

| Chemenu | CM223008-250mg |

3-Hydroxyquinoline-8-carboxylic acid |

25369-42-0 | 95% | 250mg |

$539 | 2024-07-28 | |

| abcr | AB446861-250mg |

3-Hydroxyquinoline-8-carboxylic acid, 95%; . |

25369-42-0 | 95% | 250mg |

€725.30 | 2025-03-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2274-250mg |

3-hydroxyquinoline-8-carboxylic acid |

25369-42-0 | 95% | 250mg |

¥1998.0 | 2024-04-21 | |

| A2B Chem LLC | AF37807-250mg |

3-Hydroxyquinoline-8-carboxylic acid |

25369-42-0 | 95% | 250mg |

$442.00 | 2024-04-20 |

3-hydroxyquinoline-8-carboxylic acid 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

25369-42-0 (3-hydroxyquinoline-8-carboxylic acid) 関連製品

- 659730-27-5(7-Hydroxyquinoline-3-carboxylic acid)

- 1137826-05-1(6-hydroxyquinoline-3-carboxylic acid)

- 911109-16-5(8-hydroxyquinoline-3-carboxylic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25369-42-0)3-hydroxyquinoline-8-carboxylic acid

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):279.0/445.0/1151.0